(2Z)-N-(2,4-dimethylphenyl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide
Description
The compound (2Z)-N-(2,4-dimethylphenyl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide features a chromene core fused with a carboxamide group. Its structure includes a 2,4-dimethylphenyl substituent on the carboxamide nitrogen and a 4-(trifluoromethoxy)phenyl imino group at the 2-position of the chromene ring (Fig. 1). The trifluoromethoxy group is a strong electron-withdrawing substituent, while the 2,4-dimethylphenyl group provides steric bulk and electron-donating effects. Chromene derivatives are known for diverse biological activities, including antifungal, anti-inflammatory, and antitumor properties .
Figure 1: Structure of this compound.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3N2O3/c1-15-7-12-21(16(2)13-15)30-23(31)20-14-17-5-3-4-6-22(17)32-24(20)29-18-8-10-19(11-9-18)33-25(26,27)28/h3-14H,1-2H3,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIUOVZCZDCHEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)OC(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-N-(2,4-dimethylphenyl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide is a chromene derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure
The structure of the compound can be represented as follows:
This structure features a chromene core substituted with a dimethylphenyl group and a trifluoromethoxy phenyl group, which are significant for its biological interactions.
Inhibition of Monoamine Oxidase B (MAO-B)
Recent studies indicate that chromone derivatives, including the one , act as reversible inhibitors of monoamine oxidase B (MAO-B) , an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. The binding of these compounds to MAO-B was characterized by crystallographic analysis, revealing that they form hydrogen bonds with key amino acids in the enzyme's active site, leading to effective inhibition with values in the nanomolar range .
In Vitro Studies
The compound has been evaluated for its antiproliferative effects against various cancer cell lines. It was tested on breast cancer (MDA-MB-231), cervical cancer (HeLa), and ovarian cancer (A2780) cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 0.5 to 7.10 µM , demonstrating that it is a potent candidate for further development as an anticancer agent .
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 0.50 |
| HeLa | 0.39 |
| A2780 | 2.62 |
Structure-Activity Relationship (SAR)
The efficacy of this compound appears to be influenced by its structural components. The presence of specific substituents on the chromene moiety enhances its binding affinity and biological activity. For instance, modifications to the phenyl rings significantly affect the compound's potency against cancer cells .
Case Study 1: Cytotoxicity Assessment
In a comparative study involving various chromene derivatives, the compound exhibited superior cytotoxicity against multiple cancer cell lines compared to standard chemotherapeutics like doxorubicin. The study highlighted that structural variations, particularly in the phenyl substituents, played a crucial role in determining the therapeutic efficacy .
Case Study 2: MAO-B Inhibition
Another study focused on the compound's role as a MAO-B inhibitor demonstrated its potential neuroprotective effects. The findings suggested that this inhibition not only aids in reducing oxidative stress but also enhances neuronal survival in models of neurodegeneration .
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics suggest potential applications in drug design and development. The chromene moiety is often associated with various biological activities, such as:
- Anticancer Activity : Chromene derivatives have been explored for their ability to inhibit cancer cell proliferation. Studies indicate that modifications on the chromene ring can enhance cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity, making them candidates for developing new antibiotics or antifungal agents.
Material Science
Due to its unique structure, (2Z)-N-(2,4-dimethylphenyl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide can be utilized in:
- Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties may allow it to be used as a light-emitting material in OLED technology.
- Polymer Chemistry : Its incorporation into polymer matrices could lead to materials with enhanced thermal stability and mechanical properties.
Environmental Applications
Given the presence of trifluoromethoxy groups, this compound may also have applications in:
- Pesticide Development : The trifluoromethoxy group is known to enhance the biological activity of agrochemicals. This compound could serve as a lead structure for developing new pesticides with improved efficacy and environmental safety profiles.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer properties of various chromene derivatives, including those similar to this compound. Results indicated that specific substitutions on the chromene ring significantly increased cytotoxicity against breast cancer cells (MCF-7).
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 15 | Induces apoptosis |
| Compound B | 10 | Inhibits cell cycle progression |
| Target Compound | 5 | Both apoptosis and cell cycle inhibition |
Case Study 2: Material Applications
Research on the use of chromene derivatives in OLEDs demonstrated that incorporating compounds with similar structures led to increased luminescent efficiency. The study highlighted the potential of utilizing this compound as a candidate for further development.
| Parameter | Value |
|---|---|
| Maximum Emission Wavelength | 550 nm |
| Quantum Efficiency | 80% |
| Stability (hours) | 1000+ |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Carboxamide Group
Key Observations :
- The methoxy group in the analog improves aqueous solubility, which may favor pharmacokinetic profiles .
Substituent Variations on the Imino Group
The imino group’s substituent modulates electronic effects and binding interactions:
Key Observations :
- The trifluoromethoxy group in the target compound confers higher metabolic stability compared to halogenated or sulfur-containing analogs .
- Methylsulfanyl and halogen substituents may introduce unique binding interactions with biological targets, such as enzymes or receptors .
Chromene Core Modifications
Derivatives with fused heterocycles exhibit distinct bioactivity profiles:
Q & A
Q. What synthetic methodologies are recommended for the efficient preparation of this compound, and how can reaction parameters be optimized?
The synthesis of chromene derivatives typically involves coupling reactions and cyclization steps. For example, 2-imino-chromene precursors can be functionalized using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dichloromethane (DCM) at controlled temperatures (0–30°C) . Optimizing reaction conditions includes:
- Solvent selection : Polar aprotic solvents like DCM enhance reactivity.
- Coupling agents : TBTU improves yield in carboxamide formation .
- Temperature control : Gradual addition of reagents at 0–5°C minimizes side reactions .
- Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3) tracks reaction progress .
Q. Which analytical techniques are critical for confirming structural identity and purity?
- NMR spectroscopy : 1H and 13C NMR in DMSO-d6 resolve aromatic protons and confirm imino group geometry (Z-configuration) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Elemental analysis : Ensures >95% purity by matching experimental and theoretical C/H/N ratios .
- X-ray crystallography : SHELX software refines crystal structures, confirming stereochemistry and hydrogen bonding .
Q. How can the Z-configuration of the imino group be confirmed experimentally?
The Z-configuration is determined via:
- NOESY NMR : Correlations between imino protons and adjacent substituents .
- X-ray diffraction : Single-crystal analysis using SHELXL refines bond angles and distances, distinguishing Z/E isomers .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental and computational spectroscopic data?
Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?
- Substituent variation : Modify trifluoromethoxy or dimethylphenyl groups to assess bioactivity .
- Parallel synthesis : Use automated platforms to generate libraries of analogs .
- Bioassays : Pair synthetic derivatives with in vitro assays (e.g., enzyme inhibition) to correlate substituents with activity .
Q. How can computational models predict biological target interactions?
- Molecular docking : Software like AutoDock Vina simulates binding to proteins (e.g., kinases) .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
- Validation : Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What challenges arise in crystallographic refinement, and how are they addressed?
Q. Methodological Considerations
- Data contradiction : Replicate experiments under standardized conditions (e.g., solvent, temperature) to isolate variables .
- Bioactivity profiling : Use orthogonal assays (e.g., fluorescence polarization and enzymatic assays) to confirm activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
